molecular formula C17H9ClN2O2 B5703246 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile

4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile

Cat. No. B5703246
M. Wt: 308.7 g/mol
InChI Key: HJAJTMUOMUUABQ-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research to study the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

Mechanism of Action

4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile is a small molecule inhibitor that binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing ATP binding and subsequent autophosphorylation of EGFR. This leads to inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile has been shown to have antiproliferative and proapoptotic effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit angiogenesis and metastasis in animal models of cancer. In addition, 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as asthma and arthritis.

Advantages and Limitations for Lab Experiments

4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile is a highly specific inhibitor of EGFR tyrosine kinase activity, making it a valuable tool for studying the EGFR signaling pathway. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile has some limitations in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. In addition, it has been shown to have off-target effects on other tyrosine kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, which may improve patient selection for targeted therapy. Finally, there is a need for more studies on the long-term effects of EGFR inhibition, particularly in the context of cancer therapy.

Synthesis Methods

4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile can be synthesized using a simple two-step reaction. The first step involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with malononitrile to form 2-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacetic acid. The second step involves the reaction of 2-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacetic acid with 4-bromobenzonitrile to form 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile (4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile).

Scientific Research Applications

4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile has been widely used in scientific research to study the EGFR signaling pathway. It has been shown to inhibit EGFR tyrosine kinase activity and downstream signaling, leading to cell growth inhibition, apoptosis, and cell cycle arrest. 4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile has been used in various in vitro and in vivo models to study the role of EGFR in cancer and other diseases.

properties

IUPAC Name

4-[(Z)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O2/c18-15-7-17-16(21-10-22-17)6-13(15)5-14(9-20)12-3-1-11(8-19)2-4-12/h1-7H,10H2/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAJTMUOMUUABQ-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Z)-2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile

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